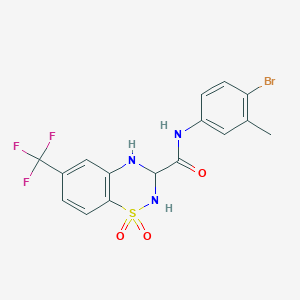

N-(4-溴-3-甲基苯基)-6-(三氟甲基)-3,4-二氢-2H-1,2,4-苯并噻二嗪-3-甲酰胺 1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

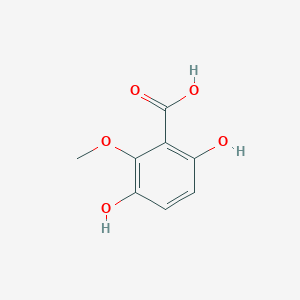

The compound "N-(4-bromo-3-methylphenyl)-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide" is a derivative of the benzothiadiazine class, which is known for its pharmacological properties, particularly in the realm of analgesic and anti-inflammatory activities. The structure of benzothiadiazine derivatives has been extensively studied due to their biological relevance and potential therapeutic applications.

Synthesis Analysis

The synthesis of benzothiadiazine derivatives often involves the acylation of amines with reactive intermediates such as imidazolides. For instance, the synthesis of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides was achieved by reacting aminopyridines with 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid imidazolide, although the presence of a sulfo group can sometimes hinder the reaction with sterically hindered amines . Additionally, novel synthetic routes have been developed for related compounds, such as the synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides through ring contraction of dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides .

Molecular Structure Analysis

The molecular structure of benzothiadiazine derivatives is characterized by the presence of a benzothiazine ring system, which can adopt various conformations. X-ray diffraction analysis has been used to confirm the structure of synthesized compounds, revealing that the carbonyl and sulfo groups can occupy different positions relative to the benzothiazine bicycle . The crystal structure of related compounds, such as N-(2-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, is stabilized by extensive intramolecular hydrogen bonds, with the thiazine rings adopting half-chair conformations .

Chemical Reactions Analysis

Benzothiadiazine derivatives can undergo various chemical reactions, including cyclodehydration and reactions with isocyanates to form new heterocyclic ring systems . The reactivity of these compounds can also be harnessed for catalytic applications, as demonstrated by the use of N-bromo sulfonamide reagents derived from benzothiadiazine for the synthesis of xanthene derivatives and naphthol derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiadiazine derivatives are influenced by their molecular and crystal structures. For example, polymorphic modifications of N-(4-trifluoromethylphenyl)-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide resulted in different crystal forms with identical molecular structures but varying biological properties . The crystal habitus, such as sticks, plates, or blocks, can significantly affect the drug's analgesic activity, acute toxicity, and potential for causing gastric damage .

科学研究应用

药理活性

该化合物已被研究其药理活性,特别是其对平滑肌组织的影响。Khelili 等人 (2012) 的研究发现,该化合物的衍生物表现出显着的肌松活性,尤其是在子宫平滑肌上,而不会显着影响胰岛素分泌或血管肌源性活性。这表明对子宫平滑肌具有潜在的选择性,这可能与涉及平滑肌收缩的疾病有关 (Khelili 等人,2012)。

催化应用

该化合物具有在有机合成中很有用的催化特性。Khazaei 等人 (2015) 报道了使用相关的 N-溴磺酰胺试剂制备各种有机化合物,强调了其作为有机反应催化剂的效率。此类应用表明该类化合物在促进化学转化中的效用,可能为复杂有机分子的合成提供新的途径 (Khazaei 等人,2015)。

晶体堆积和分子间相互作用

Fabbiani 等人 (2007) 通过 Hirshfeld 表面分析分析了化合物的晶体结构和分子间相互作用。这项研究提供了对化合物固态特性的见解,这对于了解其稳定性、配方和潜在的药物应用至关重要 (Fabbiani 等人,2007)。

合成和化学反应性

进一步的研究探索了该化合物及其衍生物的合成和化学反应性。例如,报道了一种使用碘化钐的新型合成方法,这对于开发此类化合物的更高效和更环保的合成途径具有重要意义 (Zhong 和 Zhang,2000)。另一项研究调查了类似化合物的碱诱导重排反应,提供了有关其化学行为和合成化学潜力的宝贵知识 (Gyűjtő 等人,2020)。

属性

IUPAC Name |

N-(4-bromo-3-methylphenyl)-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrF3N3O3S/c1-8-6-10(3-4-11(8)17)21-15(24)14-22-12-7-9(16(18,19)20)2-5-13(12)27(25,26)23-14/h2-7,14,22-23H,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSURIXLLNUJLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2NC3=C(C=CC(=C3)C(F)(F)F)S(=O)(=O)N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrF3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-3-methylphenyl)-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{5-[3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2504594.png)

![5-Isopropyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2504600.png)

![[3-(1H-Indol-3-ylmethyl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2504605.png)

![ethyl ({1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}amino)(oxo)acetate](/img/structure/B2504607.png)

![7-(4-fluorophenyl)-3-((4-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2504611.png)

![4-[5-[3-[(4-fluorophenyl)methoxy]phenyl]-1H-pyrazol-4-yl]pyridine](/img/no-structure.png)

![2-fluoro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2504615.png)